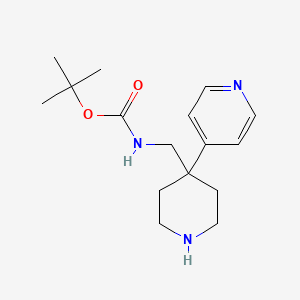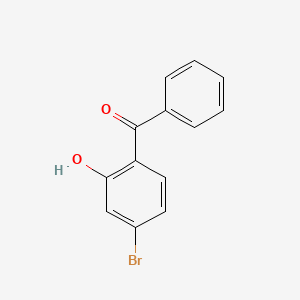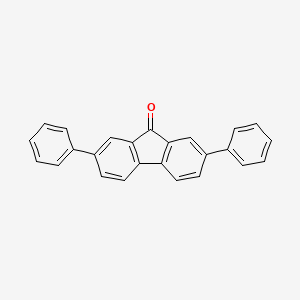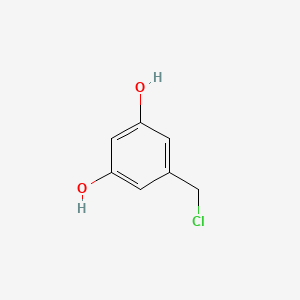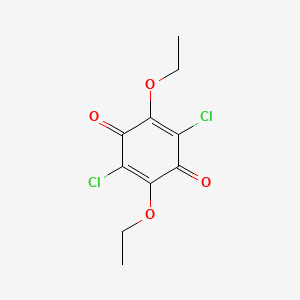
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H10Cl2O4 This compound is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two chlorine atoms and two ethoxy groups attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the chlorination and subsequent ethoxylation of cyclohexa-2,5-diene-1,4-dione. One common method includes the following steps:
Chlorination: Cyclohexa-2,5-diene-1,4-dione is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 5 positions.
Ethoxylation: The chlorinated intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to introduce ethoxy groups at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of cyclohexa-2,5-diene-1,4-dione are chlorinated using chlorine gas in industrial reactors.
Continuous Ethoxylation: The chlorinated product is continuously fed into reactors containing ethanol and a base to achieve ethoxylation.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form covalent bonds with nucleophiles allows it to interact with biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Dibromo-3,6-dimethoxy-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
20764-96-9 |
|---|---|
Molecular Formula |
C10H10Cl2O4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,5-dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O4/c1-3-15-9-5(11)8(14)10(16-4-2)6(12)7(9)13/h3-4H2,1-2H3 |
InChI Key |
IXCUULHJQDWEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C(=C(C1=O)Cl)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B13993573.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)
![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)
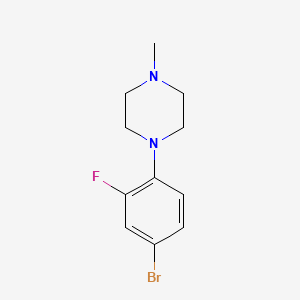
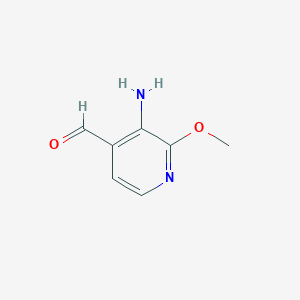
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
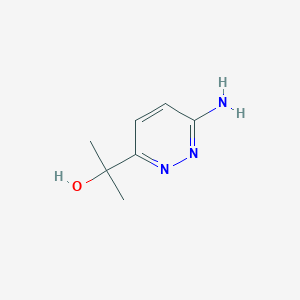
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)
